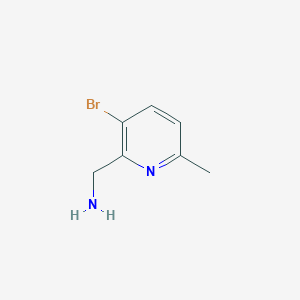
(3-Bromo-6-methylpyridin-2-YL)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-6-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, featuring a bromine atom at the third position, a methyl group at the sixth position, and a methanamine group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-methylpyridin-2-YL)methanamine typically involves the bromination of 6-methylpyridin-2-YL)methanamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(3-Bromo-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: PhI(OAc)2 and TEMPO in an organic solvent.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
科学研究应用
(3-Bromo-6-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of (3-Bromo-6-methylpyridin-2-YL)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methanamine group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (6-Bromopyridin-2-yl)methanamine
- (6-Methylpyridin-3-yl)methanamine
- (3-Bromo-2-pyridinyl)methanamine
Uniqueness
(3-Bromo-6-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
生物活性
Chemical Structure and Properties
(3-Bromo-6-methylpyridin-2-YL)methanamine features a bromine atom at the 3-position and a methyl group at the 6-position of the pyridine ring, with a methanamine side chain. This structural configuration is significant for its interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 202.05 g/mol |
| Functional Groups | Amino, Bromo |
| Ring System | Pyridine |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives of pyridine can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, which could be attributed to its ability to interfere with cellular processes essential for tumor growth.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential neuropharmacological applications. Investigations into its effects on acetylcholinesterase activity revealed that it might enhance cholinergic transmission, making it a candidate for further research in neurodegenerative diseases like Alzheimer's.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxicity against cancer cells | |
| Neuropharmacological | Enhancement of cholinergic activity |
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial counts of Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antibacterial agent.
Research Findings: Antitumor Activity
In a series of experiments involving human cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. The mechanism appears to involve apoptosis induction, warranting further exploration into its use as a chemotherapeutic agent.
Neuropharmacological Studies
Recent findings suggest that this compound may enhance memory retention in animal models through cholinergic modulation. This opens avenues for its application in treating cognitive deficits associated with neurodegenerative diseases.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
(3-bromo-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI 键 |
UGQKCBFNLLLJCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)Br)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















